molecular formula C8H16N2O B1272297 (S)-3-amino-1-ethylazepan-2-one CAS No. 206434-45-9

(S)-3-amino-1-ethylazepan-2-one

Cat. No.: B1272297
CAS No.: 206434-45-9
M. Wt: 156.23 g/mol
InChI Key: KBJPENFOWBANKE-ZETCQYMHSA-N
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Description

(S)-3-amino-1-ethylazepan-2-one is a chiral compound with a seven-membered ring structure It is an azepane derivative, which means it contains a nitrogen atom within the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-1-ethylazepan-2-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as an azepane derivative.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.

    Cyclization: The formation of the seven-membered ring is accomplished through cyclization reactions, often using intramolecular nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where the amino group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under conditions that promote nucleophilic substitution.

Major Products:

    Oxidation Products: Oxo derivatives and other oxidized forms.

    Reduction Products: Reduced amines and other hydrogenated products.

    Substitution Products: Various substituted azepane derivatives.

Scientific Research Applications

(S)-3-amino-1-ethylazepan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of fine chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (S)-3-amino-1-ethylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved often include modulation of enzymatic activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

    ®-3-amino-1-ethylazepan-2-one: The enantiomer of (S)-3-amino-1-ethylazepan-2-one, with similar chemical properties but different biological activity.

    3-amino-1-methylazepan-2-one: A methyl-substituted analog with distinct reactivity and applications.

    3-amino-1-propylazepan-2-one: A propyl-substituted analog with unique properties.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its analogs

Properties

IUPAC Name

(3S)-3-amino-1-ethylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-10-6-4-3-5-7(9)8(10)11/h7H,2-6,9H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJPENFOWBANKE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCCC[C@@H](C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373357
Record name (S)-3-amino-1-ethylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206434-45-9
Record name (S)-3-amino-1-ethylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206434-45-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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